Introduction: LHRH and the Significance of Position 6 Analogs
Introduction: LHRH and the Significance of Position 6 Analogs
An In-depth Technical Guide to the Structure of [Ala6]-LHRH
Overview of Luteinizing Hormone-Releasing Hormone (LHRH)
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system.[1] Synthesized and released from the hypothalamus, its primary function is to stimulate the anterior pituitary gland to release gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This action is the initial step in the hypothalamic-pituitary-gonadal axis, a tightly regulated system controlling follicular growth, ovulation, and spermatogenesis.[1][3] The native human LHRH is a single, non-glycosylated polypeptide chain with a molecular mass of approximately 1182.3 Da.[1][4]
The Rationale for Modifying Position 6: Overcoming Biological Limitations
The clinical and research utility of native LHRH is hampered by its short biological half-life, which is only a few minutes.[5] This rapid clearance is primarily due to enzymatic degradation. Research has identified that the peptide bond between Tyr5-Gly6 and Gly6-Leu7 is a key site for proteolysis.[5] The glycine residue at position 6, lacking a side chain, confers a high degree of conformational flexibility to the peptide backbone.[6] While this flexibility allows for various conformations, it also leaves the peptide vulnerable to enzymatic attack and does not lock it into the most potent, receptor-binding shape. This led researchers to develop analogs with substitutions at position 6 to enhance both stability and biological activity.[5]
Introduction to [Ala6]-LHRH: A Key Agonist Analog
[Ala6]-LHRH is a synthetic analog of the native hormone where the glycine at position 6 is replaced by an alanine residue. This seemingly minor substitution has profound structural and functional consequences. The introduction of alanine, particularly the D-isomer ([D-Ala6]-LHRH), significantly increases the peptide's resistance to degradation and stabilizes a specific three-dimensional conformation that is crucial for potent receptor binding and agonist activity.[5][7] These enhanced properties have made [Ala6]-LHRH and similar analogs invaluable tools in reproductive medicine and oncology.[8]
Primary Structure and Chemical Identity
Amino Acid Sequence of Native LHRH
The primary structure of native LHRH (Gonadorelin) is a decapeptide with specific terminal modifications. The N-terminus features a pyroglutamic acid (pGlu) residue, a derivative of glutamic acid, and the C-terminus is an amide (-NH2) rather than a free carboxylate.[2]
-
Three-Letter Code: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[4]
The Specific Modification in [Ala6]-LHRH
The defining feature of [Ala6]-LHRH is the direct substitution of the sixth amino acid, Glycine (Gly), with Alanine (Ala).
-
Three-Letter Code: pGlu-His-Trp-Ser-Tyr-Ala -Leu-Arg-Pro-Gly-NH2[10]
-
One-Letter Code: (pGlu)HWSYA LRPG-NH2[10]
Comparative Analysis: L-Ala vs. D-Ala Substitution at Position 6
A critical distinction in LHRH analogs is the stereochemistry of the amino acid at position 6. While the user specified [Ala6]-LHRH (implying the naturally occurring L-isomer), the most potent and widely studied analogs utilize a D-amino acid, such as D-Alanine ([D-Ala6]-LHRH).[3][11]
-
Expertise & Experience: The rationale for using a D-amino acid is twofold. First, peptide bonds involving D-amino acids are highly resistant to cleavage by mammalian proteases, which are stereospecific for L-amino acids. This drastically increases the analog's in-vivo half-life.[5][12] Second, and more importantly from a structural standpoint, the D-isomer at position 6 is exceptionally effective at stabilizing a specific bend in the peptide backbone, known as a β-II' turn. This conformation is believed to be the optimal structure for high-affinity binding to the GnRH receptor.[5][13] Therefore, while L-Ala provides some enhancement, D-Ala offers a superior combination of enzymatic resistance and conformational stabilization, resulting in a super-agonist with greatly enhanced potency.[7]
Chemical Properties
The table below summarizes the key chemical properties of native LHRH and its [Ala6] analog.
| Property | Native LHRH (Gonadorelin) | [Ala6]-LHRH |
| Molecular Formula | C55H75N17O13 | C56H77N17O13 |
| Molecular Weight | 1182.3 g/mol [4] | ~1196.3 g/mol |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[1] | pGlu-His-Trp-Ser-Tyr-Ala-Leu-Arg-Pro-Gly-NH2[10] |
| Modification | N/A | Glycine at position 6 replaced by Alanine |
| Biological Role | GnRH Receptor Agonist[4] | GnRH Receptor Agonist[10][14] |
Conformational Structure and Stereochemistry
The Flexible Nature of the LHRH Backbone
Systematic conformational analyses have revealed that the native LHRH molecule is highly flexible, capable of adopting numerous low-energy conformations in solution.[6] This flexibility is largely attributed to the glycine residue at position 6. However, the central tetrapeptide fragment, specifically Tyr5-Gly6-Leu7-Arg8, is considered the most rigid part of the molecule and is critical for its biological function.[6]
The Critical β-II' Turn at the Central Tetrapeptide (Tyr5-Xxx6-Leu7-Arg8)
The biological activity of LHRH agonists is intrinsically linked to the peptide's ability to form a specific chain reversal, or "turn," centered around position 6.[13] This conformation correctly orients the N-terminal and C-terminal residues, which are both involved in receptor binding.[5] The most favorable conformation for agonist activity is a β-II' turn involving the sequence from Tyr5 to Arg8.[5][13]
Caption: Workflow for a competitive GnRH receptor binding assay.
Synthesis and Characterization
Overview of Solid-Phase Peptide Synthesis (SPPS)
[Ala6]-LHRH and other peptide analogs are almost exclusively synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves building the peptide chain step-by-step while one end is covalently attached to an insoluble polymer resin.
-
Resin Preparation: Start with a resin functionalized with an appropriate linker and the C-terminal amino acid (Glycine), with its alpha-amino group protected by an Fmoc group.
-
Deprotection: Treat the resin with a mild base (e.g., 20% piperidine in DMF) to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly.
-
Coupling: Add the next Fmoc-protected amino acid (Proline) along with a coupling agent (e.g., HATU) and a base (e.g., DIPEA). This catalyzes the formation of the peptide bond. Wash the resin.
-
Repeat: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence (Arg, Leu, Ala, etc.) until the full decapeptide is assembled.
-
Final Cleavage and Deprotection: Treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers) to cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Purification: Purify the crude peptide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using Mass Spectrometry and analytical HPLC.
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion: The Structural Advantage of [Ala6]-LHRH
The structure of [Ala6]-LHRH is a prime example of rational drug design in peptide therapeutics. By substituting a single glycine with alanine at position 6, the resulting analog gains significant advantages over the native hormone. This modification reduces conformational flexibility, promoting the adoption of a highly stable β-II' turn that is optimal for receptor binding. This structural lock-and-key enhancement, particularly when using a D-alanine isomer, simultaneously increases receptor affinity and confers resistance to enzymatic degradation. The result is a potent, long-acting GnRH receptor agonist whose superior structural properties translate directly into enhanced biological function, forming the basis for critical therapeutic agents.
References
-
Nikiforovich, G. V., & Marshall, G. R. (1993). Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists. International Journal of Peptide and Protein Research, 42(2), 181-193. Retrieved from [Link]
-
Prospec Bio. (n.d.). LHRH Human. Retrieved from [Link]
-
Prasad, K. U., Roeske, R. W., Weitl, F. L., Vilchez-Martinez, J. A., & Schally, A. V. (1976). Structure-activity relationships in luteinizing hormone-releasing hormone. Journal of Medicinal Chemistry, 19(4), 492-495. Retrieved from [Link]
-
Wikipedia. (n.d.). Gonadotropin-releasing hormone. Retrieved from [Link]
-
Flanagan, C. A., Millar, R. P., & Illing, N. (1997). Advances in understanding gonadotrophin-releasing hormone receptor structure and ligand interactions. Reproduction, 111(1), 5-18. Retrieved from [Link]
-
PubChem. (n.d.). Lhrh. Retrieved from [Link]
-
Coy, D. H., Coy, E. J., Schally, A. V., Vilchez-Martinez, J., Hirotsu, Y., & Arimura, A. (1974). Synthesis and biological properties of (D-Ala-6, des-Gly-NH2-10)-LH-RH ethylamide, a peptide with greatly enhanced LH- and FSH- releasing activity. Biochemical and Biophysical Research Communications, 57(2), 335-340. Retrieved from [Link]
-
Han, K., Park, J. S., Chung, Y. B., Lee, M. J., Moon, D. C., & Robinson, J. R. (1995). Identification of enzymatic degradation products of luteinizing hormone releasing hormone (LHRH)/[D-Ala6] LHRH in rabbit mucosal homogenates. Pharmaceutical Research, 12(10), 1539-1544. Retrieved from [Link]
-
Rowbottom, M. W., Tucci, F. C., Zhu, Y. F., Guo, Z., Gross, T. D., Reinhart, G. J., ... & Chen, C. (2004). Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2274. Retrieved from [Link]
-
Knappe, T. A., & Rapp, W. (2014). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Journal of Biomaterials and Nanobiotechnology, 5(2), 97-105. Retrieved from [Link]
-
Nagy, A., Schally, A. V., Armatis, P., Szepeshazi, K., Halmos, G., Kovacs, M., ... & Rekasi, Z. (2000). Structural Motif Descriptors as a Way To Elucidate the Agonistic or Antagonistic Activity of Growth Hormone–Releasing Hormone Peptide Analogues. Proceedings of the National Academy of Sciences, 97(2), 829-834. Retrieved from [Link]
-
Nikiforovich, G. V., & Marshall, G. R. (1993). Conformation-function relationships in LHRH analogs. I. Conformations of LHRH peptide backbone. International Journal of Peptide and Protein Research, 42(2), 171-180. Retrieved from [Link]
-
Gilon, C., Halle, D., Chorev, M., Selinger, Z., & Byk, G. (1991). Structure-activity studies of reduced-size gonadotropin-releasing hormone agonists derived from the sequence of an endothelin antagonist. Journal of Biological Chemistry, 266(33), 22469-22474. Retrieved from [Link]
-
Lin, H. R., Peng, C., van der Kraak, G., Peter, R. E., & Breton, B. (1986). Effects of [D-Ala6, Pro9-NEt]-LHRH and catecholaminergic drugs on gonadotropin secretion and ovulation in the Chinese loach (Paramisgurnus dabryanus). General and Comparative Endocrinology, 64(3), 389-395. Retrieved from [Link]
-
Schally, A. V., & Nagy, A. (2015). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. Expert Opinion on Drug Discovery, 10(12), 1267-1281. Retrieved from [Link]
Sources
- 1. prospecbio.com [prospecbio.com]
- 2. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 3. LH-RH [D-Ala6] - Echelon Biosciences [echelon-inc.com]
- 4. Gonadorelin - Creative Peptides [creative-peptides.com]
- 5. scirp.org [scirp.org]
- 6. Conformation-function relationships in LHRH analogs. I. Conformations of LHRH peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of (D-Ala-6, des-Gly-NH2-10)-LH-RH ethylamide, a peptide with greatly enhanced LH- and FSH- releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of enzymatic degradation products of luteinizing hormone releasing hormone (LHRH)/[D-Ala6] LHRH in rabbit mucosal homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
